3,4-dichloro-N,N-dipropylbenzamide
Description
3,4-Dichloro-N,N-dipropylbenzamide is a substituted benzamide featuring two chlorine atoms at the 3- and 4-positions of the aromatic ring and two propyl groups attached to the nitrogen atom. For instance, 3,4-dichloro-N,N-diethylbenzamide (23c) is synthesized via reaction of 3,4-dichlorobenzoyl chloride with diethylamine , and the dipropyl variant likely follows a similar route using dipropylamine.
Properties
CAS No. |
17271-11-3 |
|---|---|
Molecular Formula |
C13H17Cl2NO |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
3,4-dichloro-N,N-dipropylbenzamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-3-7-16(8-4-2)13(17)10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
KMCVZKSZGSKNEF-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Other CAS No. |
17271-11-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the nitrogen and aromatic ring significantly influence solubility, reactivity, and biological activity. Key analogs include:
Key Observations :
- Alkyl Chain Length: Longer chains (propyl vs.
- Chlorination: The 3,4-dichloro substitution enhances electron-withdrawing effects compared to mono-chloro analogs, influencing reactivity in cross-coupling reactions .
- Biological Activity : 4-Chloro-N,N-dipropylbenzamide’s TRPA1 agonist activity suggests that dichloro variants may exhibit enhanced receptor binding or selectivity, though this requires validation .
Structural and Spectroscopic Characterization
- NMR Data : 3,4-Dichloro-N,N-diethylbenzamide (23c) shows distinct ¹H NMR signals for ethyl groups (δ ~1.0–1.5 ppm) and aromatic protons (δ ~7.2–8.0 ppm) . The dipropyl analog would display upfield shifts for propyl methyl groups (δ ~0.8–1.2 ppm) and similar aromatic patterns.

Research Findings and Implications
- Steric vs. Electronic Effects : Bulkier N-alkyl groups (propyl, sec-butyl) hinder reaction rates in magnesiation but may improve stability in biological environments .
- Pharmacological Potential: The TRPA1 activity of 4-chloro-N,N-dipropylbenzamide highlights the importance of chloro substitution in modulating ion channel interactions . Further studies on 3,4-dichloro derivatives could explore enhanced potency or selectivity.
- Synthetic Versatility : Dichloro-substituted benzamides serve as versatile intermediates for synthesizing complex aromatics via cross-coupling or functionalization reactions .
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